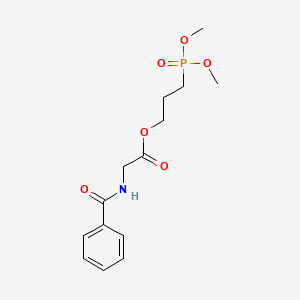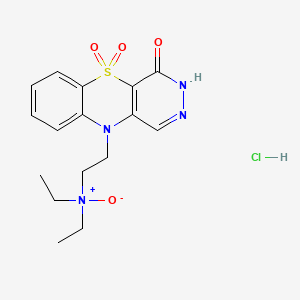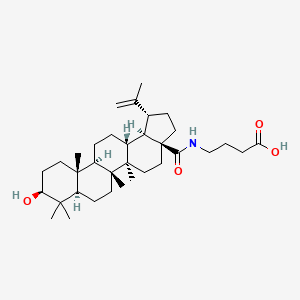![molecular formula C48H88ClN3O B15184669 1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride CAS No. 97338-27-7](/img/structure/B15184669.png)
1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 306-620-0, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable under normal conditions but can be detonated by a strong shock or heat. This compound has been extensively used in military and industrial applications due to its explosive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents, with strict control over temperature and reaction times to maximize yield and purity. The final product is purified through crystallization and washing to remove any residual acids and impurities.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluene derivatives.
Oxidation: Under certain conditions, it can be oxidized to form carbon dioxide, water, and nitrogen oxides.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like iron and hydrochloric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.
Major Products
Reduction: Aminotoluene derivatives.
Oxidation: Carbon dioxide, water, and nitrogen oxides.
Substitution: Various substituted toluene derivatives depending on the nucleophile used.
科学的研究の応用
2,4,6-trinitrotoluene has several scientific research applications:
Chemistry: It is used as a standard explosive in studies of detonation and explosive properties.
Biology: Research into its toxicological effects on living organisms and its environmental impact.
Medicine: Limited use in research related to its effects on human health and potential antidotes for exposure.
Industry: Used in the development of new explosive materials and safety protocols for handling and storage.
作用機序
The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release large amounts of energy. Upon detonation, the compound undergoes a rapid exothermic decomposition, producing gases such as nitrogen, carbon dioxide, and water vapor. This rapid gas expansion creates a shock wave, resulting in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-oxygen bonds and the formation of stable gaseous products.
類似化合物との比較
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Comparison
2,4,6-trinitrotoluene is unique among these compounds due to its higher explosive power and stability. While 2,4-dinitrotoluene and 2,6-dinitrotoluene are also used in explosive formulations, they are less powerful and more sensitive to shock. 1,3,5-trinitrobenzene, on the other hand, has similar explosive properties but is less commonly used due to its higher cost and more complex synthesis.
特性
CAS番号 |
97338-27-7 |
|---|---|
分子式 |
C48H88ClN3O |
分子量 |
758.7 g/mol |
IUPAC名 |
N-[3-[1-benzyl-2-(15-methylhexadecyl)-4,5-dihydroimidazol-1-ium-1-yl]propyl]-16-methylheptadecanamide;chloride |
InChI |
InChI=1S/C48H87N3O.ClH/c1-44(2)33-26-21-17-13-9-5-7-11-15-19-23-30-37-47-49-40-42-51(47,43-46-35-28-25-29-36-46)41-32-39-50-48(52)38-31-24-20-16-12-8-6-10-14-18-22-27-34-45(3)4;/h25,28-29,35-36,44-45H,5-24,26-27,30-34,37-43H2,1-4H3;1H |
InChIキー |
MORNXGRYBKAXBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC1=NCC[N+]1(CCCNC(=O)CCCCCCCCCCCCCCC(C)C)CC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



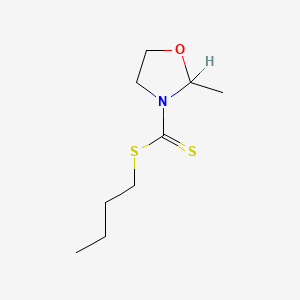

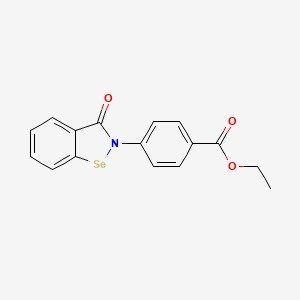
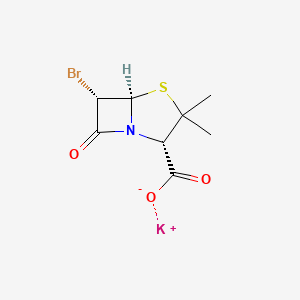
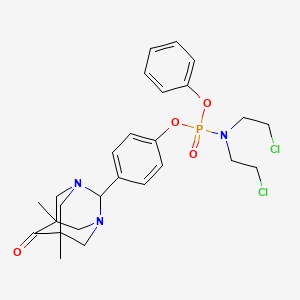

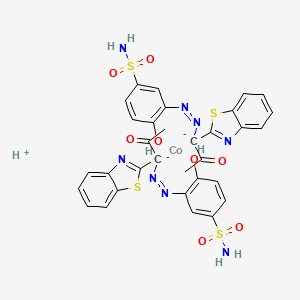

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

